molecular formula C18H12O B3023369 2-(Naphthalen-2-yl)benzofuran CAS No. 26870-25-7

2-(Naphthalen-2-yl)benzofuran

Cat. No.: B3023369
CAS No.: 26870-25-7
M. Wt: 244.3 g/mol
InChI Key: VFAQWWHSQWREJR-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)benzofuran is an organic compound that belongs to the class of benzofuran derivatives. These compounds are characterized by a benzene ring fused to a furan ring, with a naphthalene moiety attached at the second position of the benzofuran ring.

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide array of biological activities . They are known to interact with various targets, including antimicrobial agents .

Mode of Action

Benzofuran derivatives are known to inhibit the uptake of norepinephrine (na) and serotonin (5-ht) more than dopamine . They also release monoamines and interact with trace amine-associated receptor 1 (TA1 receptor), similar to classic amphetamines .

Biochemical Pathways

Benzofuran derivatives have been reported to modulate disease-related biological pathways through binding with targeted therapeutic proteins .

Pharmacokinetics

Benzofuran derivatives are known to inhibit na and 5-ht uptake more than dopamine uptake, similar to methylenedioxymethamphetamine (mdma) and unlike methamphetamine . This suggests that these compounds may have similar ADME properties to MDMA.

Result of Action

Benzofuran derivatives have been reported to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

It has been reported that fragmented parts of different plants, including carrot, onion, cucumber, eggplant, and so forth, can reduce prochiral ketones . This suggests that the action of 2-(Naphthalen-2-yl)benzofuran might be influenced by certain environmental factors.

Biochemical Analysis

Biochemical Properties

For instance, some benzofuran derivatives have been found to exhibit anticancer activity against the human ovarian cancer cell line A2780 .

Cellular Effects

Some studies have suggested that benzofuran derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzofuran derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzofuran derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-(Naphthalen-2-yl)benzofuran at different dosages in animal models have not been extensively studied. A study on a related compound, naphthalen-2-yl 3,5-dinitrobenzoate, showed that it could be safely used in pregnancy due to its non-detectable teratogenicity .

Metabolic Pathways

It has been suggested that benzofuran derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

It is known that benzofuran derivatives can interact with various transporters or binding proteins .

Subcellular Localization

Some benzofuran derivatives have been found to localize in specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)benzofuran can be achieved through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal complex catalysis is common in industrial settings to facilitate the cyclization and annulation reactions required for the formation of the benzofuran core .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)benzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzofurans, dihydrobenzofurans, and oxygenated derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique structural features, which confer distinct biological activities and chemical reactivity. The presence of the naphthalene moiety enhances its ability to interact with biological targets and increases its potential for therapeutic applications .

Properties

IUPAC Name

2-naphthalen-2-yl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAQWWHSQWREJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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